Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate

Catalog No.
S15833888
CAS No.
M.F
C13H13NO3
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate

Product Name

Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate

IUPAC Name

ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-5-4-8(2)6-11(9)14-12/h4-7,14H,3H2,1-2H3

InChI Key

JCNMIOFOJFTRNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C)C=O

Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is a derivative of indole, a crucial heterocyclic compound widely recognized for its presence in various natural products and pharmaceuticals. This compound features a formyl group at the 3-position, a methyl group at the 6-position, and an ethyl ester at the 2-position of the indole ring. The molecular formula of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is C12H11NO3C_{12}H_{11}NO_3 with a molecular weight of approximately 217.22 g/mol. Its structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can also be reduced to an alcohol via reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Condensation Reactions: The compound can engage in aldol and Knoevenagel condensation reactions, expanding its utility in synthetic organic chemistry .

Indole derivatives, including ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate, exhibit a wide range of biological activities. These include:

  • Antiviral Properties: Some indole derivatives show effectiveness against viral infections.
  • Anticancer Activity: Research indicates potential anticancer effects, making it a candidate for cancer therapeutics.
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential .

The synthesis of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate typically involves several steps:

  • Formation of the Indole Ring: This can be achieved through methods like Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone.
  • Functional Group Modifications: Subsequent reactions introduce the formyl and methyl groups at their respective positions on the indole ring, often utilizing various reagents and conditions to achieve high yields .

Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate has several applications across different fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in treating cancer and viral infections.
  • Chemical Research: It serves as a building block for synthesizing more complex indole derivatives.
  • Industrial Uses: Indole derivatives are also utilized in producing dyes and fragrances due to their unique aromatic properties .

Studies on ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate have indicated its ability to interact with various biological receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, binding affinity to specific receptors may correlate with its antiviral and anticancer activities, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate can be compared with several similar compounds, highlighting its unique characteristics:

Compound NameStructural FeaturesNotable Activities
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylateChlorine atom at the 6-positionAntiviral properties
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateContains amino and isobutoxy groupsAntiviral activity
Indole-3-acetic acidNatural plant hormone with a carboxylic acid groupPlant growth regulator
Ethyl 5-methyl-3-formyl-1H-indole-2-carboxylateMethyl group at the 5-positionSimilar biological activity

The uniqueness of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these other indole derivatives .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

231.08954328 g/mol

Monoisotopic Mass

231.08954328 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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